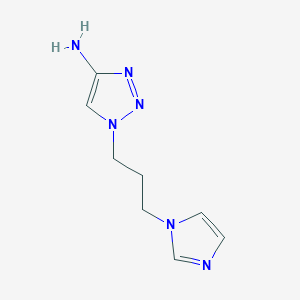

1-(3-(1h-Imidazol-1-yl)propyl)-1h-1,2,3-triazol-4-amine

Description

1-(3-(1H-Imidazol-1-yl)propyl)-1H-1,2,3-triazol-4-amine is a heterocyclic compound featuring a 1,2,3-triazole core linked to an imidazole moiety via a propyl chain. This structure combines two nitrogen-rich aromatic systems, making it a promising candidate for pharmaceutical and catalytic applications. The compound was synthesized via a general procedure (GP2) using 3-(1H-imidazol-1-yl)propan-1-amine, yielding 66% as a yellow solid with a decomposition melting point of 198–200°C . Its ¹H NMR (DMSO-d6) confirms the presence of triazole (δ 9.45 ppm) and pyrimidine protons (δ 8.18 ppm), with additional signals for the imidazole-propyl linker .

Properties

Molecular Formula |

C8H12N6 |

|---|---|

Molecular Weight |

192.22 g/mol |

IUPAC Name |

1-(3-imidazol-1-ylpropyl)triazol-4-amine |

InChI |

InChI=1S/C8H12N6/c9-8-6-14(12-11-8)4-1-3-13-5-2-10-7-13/h2,5-7H,1,3-4,9H2 |

InChI Key |

MNPUPWSMUYKCBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=N1)CCCN2C=C(N=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of N-(3-aminopropyl)imidazole

The key intermediate for the target compound is N-(3-aminopropyl)imidazole , which can be efficiently prepared via a two-step method starting from imidazole:

Step 1: Cyanoethylation of Imidazole

Imidazole is reacted with acrylonitrile to yield N-cyanoethylimidazole . This step involves a nucleophilic addition of the imidazole nitrogen to the electrophilic acrylonitrile double bond, introducing a cyanoethyl group.Step 2: Catalytic Hydrogenation

N-cyanoethylimidazole is then subjected to catalytic hydrogenation using Raney nickel as the catalyst under high pressure (10 MPa) and elevated temperature (125 °C) in methanol solvent. This reduces the nitrile group to the primary amine, producing N-(3-aminopropyl)imidazole with high yield (~82%).

The overall reaction scheme is:

$$

\text{Imidazole} + \text{Acrylonitrile} \xrightarrow{} \text{N-cyanoethylimidazole} \xrightarrow[\text{Raney Ni}]{H_2, 125^\circ C, 10 MPa} \text{N-(3-aminopropyl)imidazole}

$$

After hydrogenation, the product is purified by distillation under reduced pressure (140 °C / 5 mmHg) to obtain high-purity N-(3-aminopropyl)imidazole without additional chemical treatments, making the process industrially viable due to mild conditions, low cost, and minimal by-products.

| Step | Reactants | Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Imidazole + Acrylonitrile | Ambient, nucleophilic addition | N-cyanoethylimidazole | - |

| 2 | N-cyanoethylimidazole + H2 | Raney Ni, 125 °C, 10 MPa, 5 h | N-(3-aminopropyl)imidazole | 82% |

Synthesis of 1H-1,2,3-Triazol-4-amine

The 1,2,3-triazole ring bearing an amine group at the 4-position is a well-studied heterocycle with several synthetic routes available:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" approach is widely used to synthesize 1,2,3-triazoles by reacting terminal alkynes with azides under Cu(I) catalysis. However, direct synthesis of 1H-1,2,3-triazol-4-amine requires specific azide and alkyne precursors.Organocatalytic Routes

Literature reports organocatalytic synthesis of 1,2,3-triazoles from α,β-unsaturated ketones or aldehydes and azides using amine catalysts such as diethylamine and DBU in DMSO solvent at moderate temperatures (~50 °C). These methods proceed via enamine intermediates and afford regioselective triazole products.Alternative Synthetic Strategies

Other methods involve the formation of triazolines followed by elimination or hydrolysis steps to yield 1,2,3-triazol-4-amines. These approaches allow for functional group tolerance and diversity in substitution patterns.

While specific direct synthetic procedures for 1H-1,2,3-triazol-4-amine are less documented, the above strategies provide a framework for its preparation.

Coupling of Imidazolylpropyl and 1,2,3-Triazol-4-amine Units

The target compound involves linking the imidazolylpropyl moiety to the 1H-1,2,3-triazol-4-amine ring. This can be achieved by:

Nucleophilic Substitution or Alkylation

The primary amine of N-(3-aminopropyl)imidazole can be reacted with suitable electrophilic derivatives of 1H-1,2,3-triazol-4-amine or its precursors, such as halogenated triazoles or activated esters, to form the desired N-substituted triazolylamine.Click Chemistry Approaches

Alternatively, a propargylated imidazole derivative can be reacted with azido-substituted amines to form the triazole ring in situ, effectively coupling the two heterocycles in a single step via CuAAC.

However, detailed experimental protocols for this exact coupling are sparse in the literature, suggesting the need for tailored synthetic design based on the above principles.

Summary of Preparation Methods

Additional Notes on Characterization and Purification

- Purification of intermediates and final compounds is typically achieved by distillation under reduced pressure or chromatographic methods.

- Spectroscopic techniques such as ^1H NMR, ^13C NMR, IR, and single-crystal X-ray diffraction are employed to confirm structures and purity.

- Density Functional Theory (DFT) calculations support experimental findings on molecular structure and stability.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1H-Imidazol-1-yl)propyl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole or triazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1-(3-(1H-Imidazol-1-yl)propyl)-1H-1,2,3-triazol-4-amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential in drug development, particularly for its anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 1-(3-(1H-Imidazol-1-yl)propyl)-1H-1,2,3-triazol-4-amine involves its interaction with various molecular targets. The imidazole and triazole rings can bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, such as DNA synthesis or protein function, which is particularly useful in antimicrobial and anticancer applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound’s key structural analogs differ in substituents attached to the triazole or amine groups, influencing their physical, chemical, and biological properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Effects on Yield and Stability :

- The target compound and its nitro-triazole-pyrimidine analog (1p) share identical yields (66%), but the latter’s nitro group may enhance electrophilicity for nucleophilic interactions .

- Compound III.22, with a sulfonyl group and pyridinylphenyl substituent, achieves a higher yield (82%), likely due to improved solubility from polar groups .

Melting Point Trends :

- The target compound decomposes at 198–200°C, indicative of thermal instability common in nitrogen-rich heterocycles. In contrast, III.22 melts at 116–118°C, suggesting reduced crystallinity from bulky aromatic groups .

Functional Group Impact on Applications: Imidazole vs. Carbazole Derivatives: Compound 8c’s carbazole moiety () is associated with DNA intercalation, highlighting divergent biological applications compared to the target compound’s simpler structure .

Biological Activity

1-(3-(1H-Imidazol-1-yl)propyl)-1H-1,2,3-triazol-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Structural Characteristics

The compound belongs to the class of triazoles, which are known for their diverse biological activities. The synthesis typically involves the cyclization of appropriate precursors in the presence of catalysts. Various methods have been documented for the synthesis of triazole derivatives, including those that utilize imidazole as a substituent, enhancing their biological profiles.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown moderate to good activity against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| This compound | Enterococcus faecalis | Moderate |

Anticancer Activity

In cancer research, triazole derivatives have been explored for their ability to inhibit tumor growth. Studies have demonstrated that such compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial depolarization and the activation of caspases. For example, a related study showed that certain triazole derivatives led to significant cell cycle arrest in cancer cell lines like HeLa and Jurkat.

Case Study:

One notable study investigated the effects of a series of 1-substituted triazoles on cancer cell lines. The most active compounds demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative effects.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 5.0 |

| Compound B | Jurkat | 3.5 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Tubulin Polymerization: Triazoles often interfere with microtubule dynamics, crucial for mitosis.

- Induction of Apoptosis: Compounds have been shown to activate apoptotic pathways via caspase activation.

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | DMF | High polarity ↑ yield |

| Catalyst | Cu(I)Br | Accelerates CuAAC |

| Reaction Time | 4–24 hours | Longer time ↑ purity |

| Base | TEA or Cs₂CO₃ | Deprotonation efficiency |

Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Resolves imidazole and triazole proton environments. For example, imidazole protons appear as singlets (δ 7.4–7.6 ppm), while triazole C4-amine protons show broad peaks near δ 5.2–5.5 ppm .

- Mass Spectrometry (HRMS-ESI) : Confirms molecular weight (e.g., [M+H]+ ion at m/z 275.39) .

- IR Spectroscopy : Identifies amine N-H stretches (~3298 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .

Advanced: How can computational methods predict the biological interactions of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases). The imidazole and triazole moieties form hydrogen bonds with active-site residues (e.g., ATP-binding pockets) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Parameters include RMSD (<2 Å) and ligand-protein hydrogen bond persistence .

- Pharmacophore Modeling : Map electrostatic and hydrophobic features to prioritize derivatives for synthesis .

Advanced: What strategies resolve contradictory data in reaction optimization or bioactivity assays?

Methodological Answer:

- DOE (Design of Experiments) : Apply factorial design to isolate variables (e.g., solvent, catalyst loading). For example, a 2³ factorial design revealed DMF and Cs₂CO₃ as critical for yield reproducibility .

- Bioassay Replicates : Use triplicate measurements with positive/negative controls (e.g., staurosporine for kinase inhibition). Statistical analysis (ANOVA, p < 0.05) identifies outliers .

- Metabolite Profiling : LC-MS/MS detects degradation products (e.g., hydrolyzed triazole) that may skew bioactivity results .

Basic: What functional groups in this compound drive its chemical reactivity?

Methodological Answer:

- Triazole-4-amine : Participates in Schiff base formation (e.g., with aldehydes) and nucleophilic substitution (e.g., alkylation at N1) .

- Imidazole : Acts as a weak base (pKa ~6.95) and coordinates metal ions (e.g., Cu²⁺ for catalytic applications) .

- Propyl Linker : Enhances solubility and flexibility for binding to sterically hindered targets .

Advanced: How can reaction mechanisms be elucidated for derivatives of this compound?

Methodological Answer:

- Isotopic Labeling : Use ¹⁵N-labeled amines to track triazole formation via 2D HSQC NMR .

- Kinetic Studies : Monitor reaction progress via in situ FTIR (e.g., azide decay at ~2100 cm⁻¹) to determine rate laws .

- DFT Calculations : Gaussian 09 optimizes transition states (e.g., for CuAAC) to identify rate-limiting steps .

Advanced: What are the challenges in scaling up synthesis, and how are they addressed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.